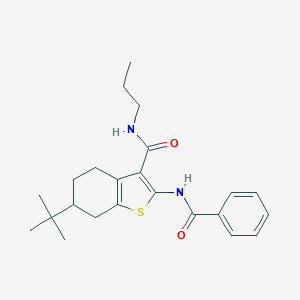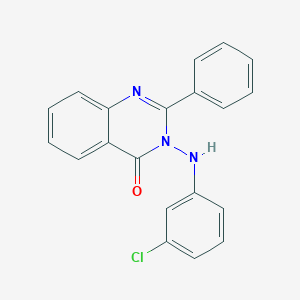![molecular formula C11H10FN3O2 B289522 methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B289522.png)
methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate, also known as MTFMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTFMT belongs to the class of triazole derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate is not yet fully understood. However, it has been suggested that methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in various biological processes. For example, methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate has also been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth. Additionally, methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate has been reported to exhibit anti-fungal activity by inhibiting the growth of certain fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate has several advantages for lab experiments. It is a relatively simple compound to synthesize and has been found to exhibit various therapeutic applications. However, one of the limitations of methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate. One potential area of research is to investigate its potential as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate and its potential applications in other therapeutic areas. Another area of research is to investigate the use of methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate in combination with other drugs to enhance its therapeutic effects.
Conclusion:
methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-fungal properties. Although further research is needed to fully understand the mechanism of action of methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate and its potential applications, it holds promise as a potential therapeutic agent in various fields.
Méthodes De Synthèse
Methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate can be synthesized by reacting 3-fluorobenzyl chloride with sodium azide to obtain 3-fluorobenzyl azide, which is then reacted with ethyl propiolate to obtain methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate. The synthesis of methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate is a straightforward process and has been reported in several scientific journals.
Applications De Recherche Scientifique
Methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate has been found to exhibit various therapeutic applications in scientific research. It has been reported to have anti-inflammatory, anti-tumor, and anti-fungal properties. methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate has also been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate has been reported to have potential as an anti-microbial agent against various bacterial and fungal strains.
Propriétés
IUPAC Name |
methyl 1-[(3-fluorophenyl)methyl]triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-17-11(16)10-7-15(14-13-10)6-8-3-2-4-9(12)5-8/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROVHDFKNROHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-tert-butyl-N-propyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289439.png)

![6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289441.png)
![methyl 4-amino-3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoate](/img/structure/B289446.png)
![2-[[(4-oxoquinazolin-3-yl)amino]methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B289447.png)


![1-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]proline](/img/structure/B289454.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine](/img/structure/B289456.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine](/img/structure/B289457.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine](/img/structure/B289458.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]isoleucine](/img/structure/B289459.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]leucine](/img/structure/B289460.png)
![N-[5-(anilinomethylene)-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-phenylamine](/img/structure/B289462.png)